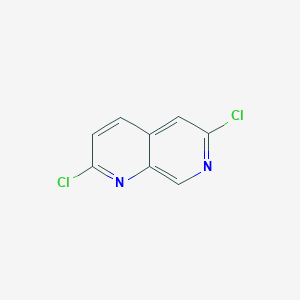

2,6-Dichloro-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKFSYPNOCOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=CN=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575353 | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93493-69-7 | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93493-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-1,7-naphthyridine: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

The naphthyridine nucleus, a family of diazanaphthalenes composed of two fused pyridine rings, represents a cornerstone "privileged scaffold" in modern medicinal chemistry. These bicyclic heterocycles are sterically accessible, possess multiple hydrogen bond acceptors, and offer a rigid framework for the precise spatial orientation of functional groups. Among the various isomers, the 1,7-naphthyridine core is a key structural motif found in numerous biologically active agents, including potent kinase inhibitors.[1][2]

This guide provides an in-depth technical overview of 2,6-dichloro-1,7-naphthyridine (CAS No. 93493-69-7) , a pivotal intermediate for the synthesis of highly functionalized 1,7-naphthyridine derivatives. Its strategic importance lies in the differential reactivity of its two chlorine atoms, which serve as versatile synthetic handles for introducing molecular complexity through reactions such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. Understanding the chemical properties, synthesis, and reactivity of this building block is essential for researchers engaged in drug discovery and materials science.

Core Physicochemical Properties

This compound is a crystalline solid at room temperature. Its core properties are summarized in the table below. The molecule is largely non-polar, lending it solubility in common organic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and acetone, while being sparingly soluble in water. Its calculated LogP value of approximately 2.9 suggests good potential for cell membrane permeability, a desirable characteristic in drug development.

| Property | Value | Source(s) |

| CAS Number | 93493-69-7 | [3][4] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 213–216 °C | [2] |

| LogP (calculated) | 2.94 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Canonical SMILES | C1=CC(=NC2=CN=C(C=C21)Cl)Cl | [1] |

| InChI Key | UTSKFSYPNOCOSH-UHFFFAOYSA-N | [1] |

Synthesis and Purification Protocol

The most direct and high-yielding synthesis of this compound involves the chlorination of its corresponding naphthyridinone precursor. The protocol described below is adapted from established literature procedures and provides the target compound in excellent yield and purity.[2]

Causality of Experimental Design

The choice of phosphorus oxychloride (POCl₃) is critical; it serves as both the dehydrating and chlorinating agent, efficiently converting the amide functionality of the naphthyridinone into the corresponding chloro derivative. The reaction is conducted at reflux to provide the necessary activation energy for this transformation. The workup procedure is designed to first safely quench the excess, highly reactive POCl₃ with ice, followed by neutralization with a base (K₂CO₃) to bring the aqueous layer to a pH where the organic product is stable and readily extracted. Recrystallization from a hexane/acetone solvent system is an effective final purification step, leveraging the compound's moderate polarity to yield high-purity crystalline material.

Step-by-Step Synthesis Workflow

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloro-1,7-naphthyridin-2-one (e.g., 1.08 g, 6.0 mmol) and phosphorus oxychloride (10 mL).

-

Chlorination: Heat the mixture to reflux and maintain for one hour. The solid starting material should fully dissolve, resulting in a clear solution.

-

Quenching and Neutralization: Allow the reaction mixture to cool to ambient temperature. In a separate beaker, prepare a slurry of crushed ice. Cautiously and slowly pour the reaction mixture over the ice with stirring. Add dichloromethane (CH₂Cl₂) and then carefully add solid potassium carbonate (K₂CO₃) in portions until the aqueous layer is neutralized (pH ~7-8) and gas evolution stops.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the dichloromethane layer. Extract the aqueous layer twice more with fresh portions of dichloromethane or chloroform.

-

Washing and Drying: Combine all organic extracts and wash once with water. Dry the organic phase over anhydrous potassium carbonate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent by rotary evaporation to yield a white solid. For final purification, recrystallize the solid from a hexane/acetone mixture to afford this compound as fine, white needles (expected yield: ~95%).[2]

Spectroscopic and Structural Characterization

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 7.5-7.8 ppm (d, 1H): H-4 or H-5δ 8.2-8.5 ppm (d, 1H): H-5 or H-4δ 8.8-9.1 ppm (s, 1H): H-8δ 9.2-9.4 ppm (s, 1H): H-3 | The molecule is asymmetric. Four distinct aromatic proton signals are expected. The protons adjacent to the ring nitrogens (H-8, H-3) will be the most deshielded. Protons H-4 and H-5 will form a doublet pair. Partial NMR data from a closely related derivative supports these downfield shifts.[1][2] |

| ¹³C NMR | δ ~120-135 ppm: 4 signals for CH carbonsδ ~140-160 ppm: 4 signals for quaternary carbons (including C-Cl and bridgehead carbons) | Eight distinct carbon signals are expected. The two carbons bearing chlorine atoms (C-2, C-6) are expected to appear around 150-155 ppm. The remaining quaternary and CH carbons will appear in the typical aromatic region. |

| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretch~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretches~850-750 cm⁻¹: C-Cl stretch | The spectrum will be dominated by characteristic aromatic and C-Cl vibrations. The absence of broad O-H or N-H bands confirms the purity of the chlorinated product. |

| MS (Mass Spec) | m/z ~198, 200, 202: Molecular ion cluster [M]⁺m/z ~163, 165: [M-Cl]⁺ fragment | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a relative intensity ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks. |

Chemical Reactivity and Mechanistic Insights

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . The two chlorine atoms are excellent leaving groups and are activated towards substitution by the electron-withdrawing effect of the two pyridine nitrogen atoms. These nitrogens inductively withdraw electron density from the ring, making the chlorine-bearing carbons (C-2 and C-6) electrophilic and susceptible to attack by nucleophiles.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (Nu⁻) first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second, typically rapid step, the leaving group (Cl⁻) is expelled, restoring the aromaticity of the ring.

Regioselectivity and Applications

The C-2 and C-6 positions are not electronically equivalent, allowing for potential regioselective functionalization under carefully controlled conditions (e.g., temperature, stoichiometry). This differential reactivity is a powerful tool for synthetic chemists. For instance, a mono-amination can be performed, followed by a different reaction, such as a Suzuki or Stille cross-coupling, at the remaining chloro position. This sequential functionalization allows for the rapid construction of diverse molecular libraries.

Example Reaction Schemes:

-

Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) to form amino-naphthyridines, a common core in kinase inhibitors.[5]

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl substituents.[6]

-

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to install ether linkages.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1,7-naphthyridine scaffold derived from this compound has proven to be exceptionally valuable in the development of targeted therapeutics, particularly kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

-

PIP4K2A Inhibitors: Research has shown that 1,7-naphthyridine derivatives are potent and highly selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancers with p53 mutations.[1][2] Syntheses of advanced lead compounds in this class utilize dichloro-1,7-naphthyridine precursors, performing sequential amination and Suzuki coupling reactions to build the final, complex inhibitor.[1]

-

LATS Kinase Inhibitors: Dichloro-1,7-naphthyridine has also been employed as a starting material for the synthesis of Large Tumor Suppressor Kinase (LATS) inhibitors.[6] LATS is a key component of the Hippo signaling pathway, which controls organ size and cell proliferation. Inhibiting LATS has therapeutic potential for promoting tissue regeneration.

Safety and Handling

-

Hazard Statements: While complete toxicological data is unavailable, related chlorinated heterocyclic compounds are often associated with H302 (Harmful if swallowed) warnings.

-

Precautionary Statements: Standard laboratory precautions should be taken. P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: The compound is stable under normal conditions. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term preservation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 93493-69-7・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. CAS:1260672-65-83,8-Dichloro-1,7-naphthyridine-毕得医药 [bidepharm.com]

- 5. US20170174679A1 - Heterocyclic compounds as immunomodulators - Google Patents [patents.google.com]

- 6. WO2018198077A2 - 6-6 fused bicyclic heteroaryl compounds and their use as lats inhibitors - Google Patents [patents.google.com]

The Synthesis of 2,6-Dichloro-1,7-naphthyridine: A Technical Guide for Medicinal Chemistry

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in the landscape of medicinal chemistry and drug development. Its derivatives have garnered considerable attention due to their broad spectrum of biological activities, including their potential as selective kinase inhibitors for the treatment of inflammatory diseases like rheumatoid arthritis and as antitumor and antiparasitic agents.[1] The strategic placement of halogen substituents, such as chlorine, on the naphthyridine core can dramatically influence the molecule's electronic properties and its ability to interact with biological targets, making compounds like 2,6-dichloro-1,7-naphthyridine valuable intermediates for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of a key synthetic route to this compound, detailing the experimental protocol, the underlying chemical principles, and critical analytical data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

A Prevalent Synthetic Pathway: From Naphthyridinone to Dichloronaphthyridine

A common and effective method for the synthesis of this compound involves the chlorination of a corresponding naphthyridinone precursor. This transformation is a cornerstone of heterocyclic chemistry, enabling the conversion of a relatively inert amide-like functionality into a reactive chloro group, which can then be readily displaced in subsequent nucleophilic substitution reactions to build molecular complexity.

The following diagram illustrates the direct synthesis of this compound from 6-chloro-1,7-naphthyridin-2-one.

Caption: Synthetic route to this compound.

Experimental Protocol

The synthesis of this compound can be achieved through the treatment of 6-chloro-1,7-naphthyridin-2-one with phosphorus oxychloride (POCl₃).[2]

Step 1: Reaction Setup

A mixture of 1.08 g (6 mmoles) of 6-chloro-1,7-naphthyridin-2-one and 10 ml of phosphorus oxychloride is prepared in a suitable reaction vessel.[2] The use of phosphorus oxychloride is a standard and highly effective method for the conversion of hydroxylated nitrogen-containing heterocycles (or their tautomeric oxo forms) into their corresponding chloro derivatives. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Step 2: Reaction Execution

The reaction mixture is heated at reflux for one hour, during which time a clear solution is formed.[2] The elevated temperature is necessary to overcome the activation energy of the reaction and drive the chlorination to completion.

Step 3: Work-up and Isolation

Upon cooling, a precipitate of the product forms. The reaction mixture is then cautiously poured over ice to quench the excess phosphorus oxychloride.[2] Dichloromethane (CH₂Cl₂) is added to the mixture, which is then neutralized with solid potassium carbonate (K₂CO₃). The organic layer is separated, and the aqueous layer is extracted twice more with chloroform (CHCl₃). The combined organic layers are washed with water, dried over potassium carbonate, and evaporated to yield a white solid.[2]

Step 4: Purification and Characterization

The crude product is recrystallized from a hexane/acetone mixture to afford 1.14 g (a 95% theoretical yield) of this compound as short, white needles.[2] The purified product has a melting point of 213-216 °C.[2]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 6-Chloro-1,7-naphthyridin-2-one | [2] |

| Reagent | Phosphorus oxychloride (POCl₃) | [2] |

| Reaction Time | 1 hour | [2] |

| Yield | 95% | [2] |

| Melting Point | 213-216 °C | [2] |

| Appearance | White needles | [2] |

Alternative Synthetic Considerations

While the direct chlorination of the corresponding naphthyridinone is a highly efficient method, the broader field of naphthyridine synthesis encompasses a variety of strategies that can be adapted to produce the 1,7-naphthyridine core. These often involve the construction of the bicyclic system from substituted pyridine or quinoline precursors.[1] For instance, some synthetic routes to the 1,7-naphthyridine skeleton involve the cyclization of 2-cyano-3-pyridylacetonitrile.[1] Although not directly leading to this compound, such methods provide alternative pathways to the core structure, which could then be functionalized through subsequent halogenation reactions.

The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process for the intended application.

Conclusion

The synthesis of this compound presented here is a robust and high-yielding protocol that provides a valuable intermediate for the development of novel, biologically active compounds. The use of phosphorus oxychloride for the chlorination of the naphthyridinone precursor is a classic yet highly effective transformation in heterocyclic chemistry. A thorough understanding of this and other synthetic strategies for the construction and functionalization of the 1,7-naphthyridine core is essential for medicinal chemists and drug development professionals working to create the next generation of therapeutics.

References

An In-depth Technical Guide to the Synthesis and Utility of 2,6-Dichloro-1,7-naphthyridine

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities, including antitumor and antimicrobial effects[1]. The introduction of halogen atoms onto this core structure dramatically enhances its synthetic versatility, providing reactive handles for diversification. This guide provides a detailed technical overview of a foundational method for the preparation of 2,6-Dichloro-1,7-naphthyridine, a key intermediate for chemical library synthesis and drug discovery programs. We will delve into the causality behind the experimental protocol, present key characterization data, and contextualize its significance as a versatile building block for further chemical exploration.

Introduction: The Strategic Importance of Halogenated Naphthyridines

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are of significant interest due to their diverse pharmaceutical applications[2]. The specific isomer, 1,7-naphthyridine, has been identified as a core component in potent and selective kinase inhibitors, underscoring its relevance in modern drug development[3].

The strategic value of this compound lies in its nature as a di-electrophilic building block. The two chlorine atoms are susceptible to displacement via nucleophilic aromatic substitution (SNAr) or can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[4][5]. This dual reactivity allows for the regioselective introduction of a wide array of functional groups, enabling the rapid generation of diverse molecular architectures for structure-activity relationship (SAR) studies. The synthesis of this key intermediate is, therefore, a critical first step in many research campaigns targeting this scaffold.

Seminal Synthesis: From Hydroxy-Naphthyridine to Dichloro-Intermediate

A robust and high-yielding synthesis of this compound proceeds via the direct chlorination of a hydroxylated precursor, 6-chloro-1,7-naphthyridin-2-one. This transformation is effectively achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The conversion of a naphthyridinone (a cyclic amide or lactam) to its corresponding chloro-derivative is a classic transformation. Phosphorus oxychloride serves as both the reagent and, in many cases, the solvent. The mechanism involves the activation of the carbonyl oxygen of the lactam by the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of phosphate species and the subsequent attack of a chloride ion to yield the aromatic dichloro product. Heating the reaction to reflux provides the necessary activation energy to drive this conversion to completion.

Synthetic Pathway Diagram

The following diagram illustrates the core chemical transformation.

Caption: Chemical conversion of the naphthyridinone precursor.

Detailed Experimental Protocol

This protocol is based on a well-established laboratory procedure, designed for reproducibility and high yield[6].

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-chloro-1,7-naphthyridin-2-one | 180.58 | 1.08 g | 6.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| Chloroform (CHCl₃) | 119.38 | As needed | - |

| Hexane | - | As needed | - |

| Acetone | - | As needed | - |

| Ice | - | As needed | - |

| Water (H₂O) | 18.02 | As needed | - |

Step-by-Step Procedure

Reaction Setup & Execution:

-

Combine 1.08 g (6 mmoles) of 6-chloro-1,7-naphthyridin-2-one and 10 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Expertise & Experience: Using POCl₃ in excess ensures it acts as both the reagent and the reaction solvent, promoting complete dissolution and conversion of the starting material.

-

-

Heat the mixture at reflux for one hour. The solid starting material should dissolve, resulting in a clear solution[6].

-

Causality: Refluxing provides the thermal energy required to overcome the activation barrier for the chlorination reaction. Visual confirmation of a clear solution is a good indicator that the reaction is proceeding as expected.

-

Work-up & Isolation: 3. Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling. 4. Cautiously pour the cooled reaction mixture over a beaker of crushed ice.

- Trustworthiness: This step must be performed with extreme care in a well-ventilated fume hood. The reaction of residual POCl₃ with water is highly exothermic and releases HCl gas. The ice quenches the reaction and hydrolyzes the excess POCl₃.

- Add dichloromethane (CH₂Cl₂) to the aqueous mixture and neutralize it by the slow, portion-wise addition of solid potassium carbonate (K₂CO₃) until effervescence ceases and the solution is basic.

- Causality: K₂CO₃ is a mild base used to neutralize the acidic conditions created by the hydrolysis of POCl₃. Neutralization is crucial for preventing product degradation and ensuring efficient extraction into the organic layer.

- Transfer the mixture to a separatory funnel. Separate the dichloromethane layer.

- Extract the aqueous layer twice more with chloroform (CHCl₃) to maximize product recovery.

- Expertise & Experience: Using two different chlorinated solvents for extraction can sometimes improve the recovery of the product, which has moderate polarity.

- Combine all organic layers, wash with water, and dry over anhydrous K₂CO₃.

- Trustworthiness: The final water wash removes any residual inorganic salts. Drying over K₂CO₃, a solid desiccant, removes trace amounts of water from the organic phase, which is critical before solvent evaporation.

- Evaporate the solvent under reduced pressure to yield a white solid[6].

Purification: 10. Recrystallize the crude solid from a hexane/acetone solvent system.

- Causality: Recrystallization is a purification technique based on differential solubility. The desired product is dissolved in a minimum amount of hot solvent (in this case, a mixture where acetone provides solubility and hexane acts as an anti-solvent) and allowed to slowly cool, forming pure crystals while impurities remain in the mother liquor.

- Collect the resulting short, white needles by filtration to obtain the final product.

Experimental Workflow Diagram

Caption: Step-by-step laboratory workflow for synthesis.

Product Characterization and Properties

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Analytical Data

The procedure described yields the product as short, white needles with the following properties[6].

| Property | Value | Source |

| Yield | 1.14 g (95%) | [6] |

| Melting Point | 213–216 °C | [6] |

| Elemental Analysis (Calculated) | C, 48.27%; H, 2.03%; N, 14.08% | [6] |

| Elemental Analysis (Found) | C, 48.80%; H, 2.09%; N, 14.55% | [6] |

Physicochemical Properties

The following data provides additional information about the molecule's characteristics[7].

| Identifier / Property | Value |

| CAS Number | 93493-69-7 |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| XLogP3 | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Complexity | 165 |

Conclusion: A Gateway to Chemical Diversity

The discovery and optimization of synthetic routes to foundational molecules like this compound are critical for advancing chemical and pharmaceutical research. The protocol detailed herein is a self-validating system, offering high yields and a straightforward purification process. The resulting compound is not an end in itself but rather a highly valuable starting point. Its two reactive chlorine sites provide medicinal chemists with a robust platform for creating libraries of novel 1,7-naphthyridine analogues, enabling the systematic exploration of chemical space in the ongoing quest for new therapeutic agents and functional materials.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. This compound|lookchem [lookchem.com]

The Emerging Therapeutic Potential of 1,7-Naphthyridine Derivatives: A Technical Guide

Abstract

The 1,7-naphthyridine scaffold, a unique nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the diverse biological activities exhibited by 1,7-naphthyridine derivatives, with a focus on their anticancer, anti-inflammatory, central nervous system (CNS), and antiviral properties. By synthesizing current research, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols to facilitate further exploration and application of this versatile chemical scaffold.

Introduction: The 1,7-Naphthyridine Core - A Scaffold of Therapeutic Promise

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, exist as various isomers, with the 1,8- and 1,5-isomers being the most extensively studied. However, the 1,7-naphthyridine core has recently emerged as a particularly promising pharmacophore, with its derivatives demonstrating a broad spectrum of potent and selective biological activities.[1] The unique arrangement of nitrogen atoms in the 1,7-naphthyridine ring system imparts distinct electronic and steric properties, enabling favorable interactions with a variety of biological targets. This guide will delve into the key therapeutic areas where 1,7-naphthyridine derivatives have shown significant promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several 1,7-naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, operating through diverse mechanisms of action.

Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has been identified as a potent inhibitor of this pathway.[1] It exerts its antiproliferative effects by inducing G0/G1 cell cycle arrest in cancer cells.

PIP4K2A Inhibition

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase implicated in tumor suppression. A series of 1,7-naphthyridine analogues have been identified as inhibitors of PIP4K2A, with IC50 values ranging from 0.066 to 18.0 μM.[2]

General Cytotoxicity

Synthetic 2,4-disubstituted-1,7-naphthyridines have also been investigated for their anticancer potential. Notably, compound 17a from this series has exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[3]

Table 1: Anticancer Activity of Selected 1,7-Naphthyridine Derivatives

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference(s) |

| Bisleuconothine A | Colon Cancer (SW480) | 2.74 µM | Wnt Signaling Inhibition | [1] |

| Bisleuconothine A | Colon Cancer (HCT116) | 3.18 µM | Wnt Signaling Inhibition | [1] |

| Bisleuconothine A | Colon Cancer (HT29) | 1.09 µM | Wnt Signaling Inhibition | [1] |

| Bisleuconothine A | Colon Cancer (SW620) | 3.05 µM | Wnt Signaling Inhibition | [1] |

| Compound 17a | Lymphoblastic Leukemia (MOLT-3) | 9.1 ± 2.0 µM | Not specified | [3] |

| Compound 17a | Cervical Carcinoma (HeLa) | 13.2 ± 0.7 µM | Not specified | [3] |

| Compound 17a | Promyeloblast (HL-60) | 8.9 ± 2.2 µM | Not specified | [3] |

| 1,7-Naphthyridine Analogues | - | 0.066 - 18.0 µM | PIP4K2A Inhibition | [2] |

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

For 1,7-naphthyridine analogues targeting PIP4K2A, quantitative structure-activity relationship (QSAR) studies have highlighted the importance of specific molecular descriptors in determining inhibitory activity. These models can guide the design of more potent inhibitors.[2] For other naphthyridine derivatives, substitutions at various positions on the core ring system have been shown to significantly influence cytotoxicity.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][3][5][6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][7]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,7-naphthyridine derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulation of the p38 MAP Kinase Pathway

Chronic inflammation is a key driver of numerous diseases. Certain 1,7-naphthyridine derivatives have emerged as potent anti-inflammatory agents by targeting the p38 mitogen-activated protein (MAP) kinase pathway.

Inhibition of p38 MAP Kinase

The p38 MAP kinase is a crucial enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8][9] A novel series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[6] These compounds have demonstrated significant in vivo efficacy in animal models of inflammation, reducing TNF-α levels and showing therapeutic effects in adjuvant-induced arthritis in rats.[6]

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine 1-Oxides

| Compound Series | In Vivo Model | ED50 Value | Mechanism of Action | Reference(s) |

| 1,7-Naphthyridine 1-Oxides | LPS-induced TNF-α production (mouse) | 0.5 mg/kg (oral) | p38α MAP Kinase Inhibition | [6] |

| 1,7-Naphthyridine 1-Oxides | Adjuvant-induced arthritis (rat) | < 1 mg/kg (oral) | p38α MAP Kinase Inhibition | [6] |

Structure-Activity Relationship (SAR) Insights for p38 MAP Kinase Inhibitors

For the 1,7-naphthyridine 1-oxide series, the N-oxide oxygen was found to be essential for potent inhibitory activity and selectivity against other kinases.[6] Further SAR studies on various classes of p38 inhibitors have elucidated the importance of specific pharmacophoric features, such as hydrogen bonding potential and occupation of lipophilic pockets in the kinase, for high-affinity binding.[8]

Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.[10][11][12]

Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF2) by p38α kinase in the presence and absence of the inhibitor. The extent of phosphorylation is then quantified.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer, a solution of purified active p38α kinase, a solution of the substrate (e.g., recombinant ATF2), and a stock solution of ATP.

-

Inhibitor Preparation: Prepare serial dilutions of the 1,7-naphthythyridine derivative in the kinase buffer.

-

Kinase Reaction: In a microplate, combine the purified p38α kinase, the substrate, and the diluted inhibitor (or vehicle control).

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding EDTA.

-

Detection of Phosphorylation: Detect the amount of phosphorylated substrate using a suitable method, such as:

-

Western Blot: Using a phospho-specific antibody for the substrate.

-

ELISA: With a phospho-specific antibody.

-

Luminescence-based assay: Measuring ATP consumption (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Determine the IC50 value of the inhibitor.

Caption: Simplified p38 MAP Kinase signaling pathway and the inhibitory action of 1,7-naphthyridine 1-oxides.

Central Nervous System (CNS) Activity: Targeting the Tachykinin NK1 Receptor

Derivatives of 1,7-naphthyridine have also been explored for their potential in treating CNS disorders.

Tachykinin NK1 Receptor Antagonism

The tachykinin NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as potent and orally active tachykinin NK1 receptor antagonists.[11][13] These compounds exhibit excellent in vitro antagonistic activity, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor.[11]

Table 3: CNS Activity of 1,7-Naphthyridine Derivatives

| Compound | Target | IC50 Value (in vitro) | In Vivo Effect | Reference(s) |

| (aR, S)-enantiomer (3a-A) | Tachykinin NK1 Receptor | 0.80 nM | Inhibition of capsaicin-induced plasma extravasation | [14] |

| (9S)-7b | Tachykinin NK1 Receptor | 0.28 nM | Effects on bladder functions | [13] |

| (aR,9R)-8b | Tachykinin NK1 Receptor | 0.45 nM | Effects on bladder functions | [13] |

Structure-Activity Relationship (SAR) Insights for NK1 Receptor Antagonists

For the axially chiral 1,7-naphthyridine-6-carboxamides, the stereochemistry around the -C(6)(=O)-N(7)-CH2Ar moiety is crucial for high-affinity binding to the NK1 receptor.[13][14] The (R)-configuration at the axial bond and a stacking-like conformation between two phenyl rings are essential for potent antagonism.[14] The presence of an intramolecular face-to-face π–π interaction between two aromatic rings is a common feature of high-affinity NK1 receptor antagonists, and this can be enhanced by a conformationally-restricted system.[15]

Experimental Protocol: NK1 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.[16]

Principle: A radiolabeled ligand with high affinity for the NK1 receptor (e.g., [125I]Substance P) is incubated with cell membranes expressing the receptor. The displacement of the radioligand by an unlabeled test compound is measured, allowing for the determination of the test compound's binding affinity (Ki).

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude cell membranes from cultured cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 150 mM NaCl, pH 7.4).

-

Reaction Mixture: In a microplate, combine the cell membranes, the radiolabeled ligand (e.g., [125I]Substance P), and various concentrations of the 1,7-naphthyridine derivative. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Antiviral Activity: A New Frontier

While the broader naphthyridine class is known for its antimicrobial properties, the 1,7-isomer has been less explored in this area. In fact, some reviews have stated a lack of reported antimicrobial activity for 1,7-naphthyridine derivatives.[7] However, recent research has unveiled their potential as antiviral agents.

Inhibition of HIV-1 Reverse Transcriptase

A series of novel 2,4-disubstituted-1,7-naphthyridine derivatives have been developed and evaluated as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication.[3] Several of these compounds exhibited potent inhibitory activity, with IC50 values comparable to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine.[3]

Table 4: Anti-HIV-1 Activity of 2,4-Disubstituted-1,7-Naphthyridine Derivatives

| Compound Series | Target | IC50 Range | Reference(s) |

| 2,4-disubstituted-1,7-naphthyridines | HIV-1 Reverse Transcriptase | 0.175 - 0.634 µM | [3] |

Structure-Activity Relationship (SAR) Insights for HIV-1 RT Inhibitors

For the 2,4-disubstituted-1,7-naphthyridines, molecular docking studies have shown that these compounds align well within the HIV-1 RT binding pocket, forming key hydrogen bonds and π–π stacking interactions with amino acid residues.[3] The nature of the substituents at the 2- and 4-positions of the 1,7-naphthyridine core significantly influences the inhibitory potency.[3]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.[17][18][19][20]

Principle: The assay quantifies the synthesis of DNA by recombinant HIV-1 RT using a template-primer. The inhibition of this process by a test compound is measured.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer, a solution of recombinant HIV-1 RT, a template-primer (e.g., poly(A)•oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., with digoxigenin or biotin).

-

Inhibitor Preparation: Prepare serial dilutions of the 1,7-naphthyridine derivative.

-

RT Reaction: In a microplate, combine the reaction buffer, template-primer, labeled dNTPs, HIV-1 RT, and the diluted inhibitor (or vehicle control).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Detection of DNA Synthesis: The newly synthesized labeled DNA is captured on a streptavidin-coated plate (if using a biotin-labeled dNTP) and detected using an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Generation: Add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

-

Measurement: Measure the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value of the compound.

Conclusion and Future Directions

The 1,7-naphthyridine scaffold represents a versatile and highly promising platform for the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, CNS, and antiviral effects, underscore the significant potential of this heterocyclic system. The insights into the mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for further research. Future efforts should focus on optimizing the potency and selectivity of existing lead compounds, exploring novel substitution patterns, and investigating the potential of 1,7-naphthyridine derivatives in other therapeutic areas. The detailed experimental protocols provided herein are intended to empower researchers to rigorously evaluate new derivatives and accelerate their translation from the laboratory to clinical applications.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. clyte.tech [clyte.tech]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. promega.com [promega.com]

- 13. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1, 7-naphthyridine-6-carboxamide derivatives as tachykinin NK1 receptor antagonists: determination of the absolute stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. xpressbio.com [xpressbio.com]

- 18. HIV Reverse Transcriptase Assay [profoldin.com]

- 19. xpressbio.com [xpressbio.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,6-Dichloro-1,7-naphthyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The naphthyridine scaffold, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry and materials science.[1] The arrangement of the nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with a unique electronic distribution and reactivity profile.[2] Among these, the 1,7-naphthyridine core is a key structural motif in a variety of biologically active molecules. This guide focuses on a crucial, yet often overlooked, derivative: 2,6-dichloro-1,7-naphthyridine . This di-chlorinated scaffold serves as a versatile building block for the synthesis of a diverse array of functionalized molecules, particularly in the realm of kinase inhibitor discovery. This document aims to provide a comprehensive technical overview of its synthesis, chemical reactivity, and applications, empowering researchers to leverage its potential in their scientific endeavors.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₄Cl₂N₂ | [3] |

| Molecular Weight | 199.04 g/mol | [3] |

| CAS Number | 93493-69-7 | - |

| Appearance | White solid (needles) | [3] |

| Melting Point | 213-216 °C | [3] |

Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through various synthetic strategies. A common and efficient method involves the chlorination of a pre-existing naphthyridinone precursor.

Chlorination of 6-Chloro-1,7-naphthyridin-2-one

A widely employed and high-yielding synthesis of this compound involves the treatment of 6-chloro-1,7-naphthyridin-2-one with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[3] This reaction proceeds via the conversion of the lactam functionality into a chloro-substituted pyridine ring.

Experimental Protocol: [3]

-

A mixture of 6-chloro-1,7-naphthyridin-2-one (1.08 g, 6 mmol) and phosphorus oxychloride (10 mL) is heated at reflux for one hour, resulting in a clear solution.

-

Upon cooling, a precipitate forms. The reaction mixture is cautiously poured over ice.

-

Dichloromethane (CH₂Cl₂) is added, and the mixture is neutralized with solid potassium carbonate (K₂CO₃).

-

The organic layer is separated, and the aqueous layer is extracted twice with chloroform (CHCl₃).

-

The combined organic layers are washed with water, dried over K₂CO₃, and the solvent is evaporated to yield a white solid.

-

The crude product is recrystallized from a hexane/acetone mixture to afford this compound as short, white needles (1.14 g, 95% yield).

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃): This reagent serves as both the solvent and the chlorinating agent. Its high boiling point allows the reaction to be conducted at elevated temperatures, ensuring complete conversion of the naphthyridinone.

-

Reflux Conditions: Heating at reflux provides the necessary activation energy for the chlorination reaction to proceed efficiently.

-

Neutralization with K₂CO₃: The use of a solid base like potassium carbonate is crucial for neutralizing the acidic byproducts of the reaction (e.g., phosphoric acid) without introducing a significant amount of water, which could lead to side reactions.

-

Recrystallization: This final purification step is essential to remove any unreacted starting material and inorganic impurities, yielding a highly pure product suitable for subsequent reactions.

Caption: Synthesis of this compound.

Chemical Reactivity and Functionalization

The two chlorine atoms on the this compound scaffold are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The positions of the nitrogen atoms within the bicyclic system influence the electrophilicity of the carbon atoms attached to the chlorine atoms, potentially allowing for regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system activates the chloro-substituted positions towards nucleophilic attack. This allows for the displacement of the chloride ions by a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile. Generally, the position para to a ring nitrogen is more activated towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted naphthyridine derivatives. The differential reactivity of the two chlorine atoms can potentially be exploited for sequential, site-selective cross-coupling reactions.

Caption: Reactivity of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | ~8.0 |

| H-4 | ~8.2 | d | ~8.0 |

| H-5 | ~8.8 | s | - |

| H-8 | ~9.2 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will provide key information about the carbon framework.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-4a | ~122 |

| C-5 | ~145 |

| C-6 | ~155 |

| C-8 | ~150 |

| C-8a | ~148 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1).

| m/z | Relative Intensity (%) | Assignment |

| 198 | ~100 | [M]⁺ (C₈H₄³⁵Cl₂N₂) |

| 200 | ~65 | [M+2]⁺ |

| 202 | ~10 | [M+4]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C/C=N stretching and bending vibrations, as well as the C-Cl stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1550-1600 | Strong | Aromatic C=C and C=N stretch |

| 1400-1500 | Medium | Aromatic ring vibrations |

| 1000-1200 | Strong | C-Cl stretch |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of molecules with a wide range of biological activities. Its ability to be readily functionalized at the 2- and 6-positions allows for the exploration of chemical space and the optimization of ligand-target interactions.

Kinase Inhibitors

A significant application of the naphthyridine core, including the 1,7-naphthyridine isomer, is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The nitrogen atoms of the naphthyridine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors. The substituents at the 2- and 6-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. While specific examples for the this compound isomer are not extensively documented in publicly accessible literature, related dichloronaphthyridine isomers have been utilized in the development of inhibitors for kinases such as JAK.

Future Outlook

This compound is a promising, yet underutilized, building block in synthetic and medicinal chemistry. The development of more diverse and efficient synthetic routes to this scaffold will undoubtedly accelerate its application. Further exploration of its reactivity, particularly in regioselective functionalization, will unlock new avenues for the creation of novel molecular architectures. As the demand for potent and selective therapeutic agents continues to grow, the strategic application of versatile scaffolds like this compound will be instrumental in the advancement of drug discovery.

References

The Emerging Therapeutic Landscape of 1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

The 1,7-naphthyridine scaffold, a unique bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 1,7-naphthyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their anticancer, kinase inhibitory, anti-inflammatory, and central nervous system (CNS) activities. Through a detailed examination of their mechanisms of action, presentation of key quantitative data, and provision of robust experimental protocols, this guide aims to empower the scientific community to unlock the full therapeutic potential of this promising chemical scaffold.

Anticancer Potential: Targeting Key Oncogenic Pathways

1,7-Naphthyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action.[1][2][3] These include the disruption of crucial signaling pathways, inhibition of essential enzymes, and induction of programmed cell death.

Mechanism of Action: A Multi-pronged Attack on Cancer

1.1.1. Inhibition of Wnt Signaling Pathway:

A notable example of a naturally occurring 1,7-naphthyridine with anticancer properties is Bisleuconothine A.[1] This alkaloid has been shown to exert its antiproliferative effects by inhibiting the Wnt signaling pathway, a critical pathway frequently dysregulated in various cancers, particularly colon cancer.[1][4] By downregulating this pathway, Bisleuconothine A induces a G0/G1 cell cycle arrest in cancer cells, thereby halting their proliferation.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 2,6-Dichloro-1,7-naphthyridine

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide provides a comprehensive analysis of the potential mechanisms of action for 2,6-Dichloro-1,7-naphthyridine, a specific analogue whose direct biological targets remain largely uncharacterized in publicly available literature. By synthesizing data from structurally related 1,7- and 2,6-naphthyridine derivatives, this document proposes and technically details plausible signaling pathways and molecular interactions. It further outlines robust experimental protocols to systematically investigate and validate these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a structured approach to elucidating its pharmacological profile.

Introduction: The Therapeutic Potential of the Naphthyridine Core

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six distinct isomers.[1][2] Their versatile structure has made them a focal point of drug discovery, leading to the development of compounds with a wide array of therapeutic applications.[3][4][5] Derivatives of the various naphthyridine isomers have been reported to exhibit significant anticancer, antimicrobial, anti-inflammatory, and neurological activities.[1][2][6]

The biological activity of a naphthyridine derivative is intricately linked to the substitution pattern on its core structure. For instance, derivatives of the closely related 2,6-naphthyridine scaffold have recently been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[7] Furthermore, various naphthyridine analogues have been identified as potent inhibitors of key enzymes such as phosphodiesterase 5 (PDE5), Cyclin-Dependent Kinase 5 (CDK5), and Casein Kinase 2 (CK2).[8][9][10][11]

This guide focuses on This compound , a compound for which specific mechanistic data is not yet prevalent. The presence of chloro substituents at the 2 and 6 positions suggests the potential for specific interactions within biological targets, possibly acting as a kinase inhibitor or an agent that disrupts protein-protein interactions.

Proposed Mechanisms of Action for this compound

Based on the established activities of structurally analogous compounds, we propose two primary putative mechanisms of action for this compound: Kinase Inhibition and Topoisomerase II Inhibition .

Putative Mechanism 1: Protein Kinase Inhibition

The naphthyridine scaffold is a common feature in a multitude of potent protein kinase inhibitors.[7][8][10][11] The planar nature of the fused ring system allows it to fit into the ATP-binding pocket of kinases, a common mechanism of action for this class of drugs. The dichloro substitutions on the 1,7-naphthyridine core could provide critical interactions with specific amino acid residues within the kinase hinge region or other hydrophobic pockets, thereby conferring selectivity and potency.

Potential Kinase Targets:

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Given that 2,6-naphthyridine analogues are effective FGFR4 inhibitors, it is plausible that this compound also targets this kinase, which is a known driver in hepatocellular carcinoma.[7]

-

p38 Mitogen-Activated Protein (MAP) Kinase: Certain 1,7-naphthyridine derivatives are known to inhibit p38 MAP kinase, a key regulator of inflammatory responses.[12] This suggests a potential anti-inflammatory role for the dichlorinated analogue.

-

Other Oncogenic Kinases: The broader class of naphthyridines has been shown to inhibit Aurora kinases, CDKs, and Casein Kinase 2, all of which are implicated in cancer progression.[8][10][11]

Proposed Signaling Pathway: Inhibition of the FGFR4 Pathway

Caption: Proposed inhibition of the FGF19-FGFR4 signaling pathway.

Putative Mechanism 2: Topoisomerase II Inhibition

Several naphthyridine derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and cell division.[1][13] These compounds act as "topoisomerase poisons" by stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers apoptosis. The planar aromatic structure of this compound could facilitate its intercalation into DNA, a key step in the mechanism of many topoisomerase inhibitors.

Proposed Mechanism of Topoisomerase II Inhibition

Caption: Proposed mechanism of Topoisomerase II inhibition.

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology: ADP-Glo™ Kinase Assay (Promega)

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, the appropriate substrate, ATP, and varying concentrations of this compound in a 384-well plate.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus, the kinase activity.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Topoisomerase II Inhibition Assay

Objective: To assess the ability of this compound to inhibit the activity of human Topoisomerase II.[13]

Methodology: DNA Relaxation Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα, and varying concentrations of this compound in a reaction buffer.

-

Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the band intensities to determine the percentage of inhibition of DNA relaxation at each compound concentration.

Cellular Assays

Objective: To evaluate the effect of this compound on cell proliferation, cell cycle progression, and apoptosis in relevant cancer cell lines.

Methodology: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., Huh7 for hepatocellular carcinoma) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

While no direct quantitative data exists for this compound, the following table summarizes the reported activities of related naphthyridine derivatives to provide a reference for expected potency.

| Compound Class | Target | IC50 / Activity | Reference |

| 2,6-Naphthyridine Analogues | FGFR4 | Nanomolar potency against Huh7 cells | [7] |

| 1,7-Naphthyridine Derivatives | p38 MAP Kinase | Significant reduction of TNFα production | |

| 1,7-Naphthyridine Derivatives | PIP4K2A | Potent inhibitory activity | [14][15] |

| 1,8-Naphthyridine Derivatives | Topoisomerase II | Potent anticancer properties | |

| 2,7-Naphthyridine Derivatives | PDE5 | IC50 = 0.23 nM | [9] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research into the broader naphthyridine family, it is highly probable that this compound functions as a kinase or topoisomerase II inhibitor. The experimental framework provided in this guide offers a clear and logical path to systematically unravel its mechanism of action. Future research should focus on a broad kinase screen to identify primary targets, followed by in-depth cellular and in vivo studies to validate these findings and explore the therapeutic potential of this compound in relevant disease models.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NAPHTHYRIDINONES AS PROTEIN KINASE INHIBITORS | Patent Publication Number 20110269758 | Patexia [patexia.com]

- 9. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2,6-Dichloro-1,7-naphthyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-dichloro-1,7-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its structural features through predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra, this guide leverages advanced predictive algorithms to provide a robust dataset for analytical and synthetic applications.

Introduction to this compound

This compound (CAS No. 93493-69-7) is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms.[1] The presence of two chlorine atoms on the naphthyridine core significantly influences its electronic properties and reactivity, making it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and as a starting point for the characterization of its derivatives.

Molecular Structure and Properties:

-

Molecular Formula: C₈H₄Cl₂N₂[1]

-

Molecular Weight: 199.04 g/mol [1]

-

Canonical SMILES: C1=CC(=NC2=CN=C(C=C21)Cl)Cl[1]

The structural arrangement of this compound dictates its spectroscopic characteristics. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

References

Methodological & Application

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold

An In-Depth Guide to the Synthetic Chemistry of 2,6-Dichloro-1,7-naphthyridine: Protocols and Applications

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in modern drug discovery and materials science.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it a sought-after pharmacophore for designing potent and selective therapeutic agents. Derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulating properties.[1][3] Furthermore, the unique electronic properties of the naphthyridine system lend themselves to applications in organic electronics and catalysis.[2]

This compound (CAS No. 93493-69-7) represents a cornerstone building block for accessing a diverse chemical space based on this scaffold.[4] The two chlorine atoms serve as versatile synthetic handles, allowing for selective functionalization through a variety of transformations. Their differential reactivity enables sequential, site-specific modifications, providing a powerful platform for generating libraries of novel compounds for screening and development. This guide provides detailed experimental protocols for the synthesis and key reactions of this compound, grounded in established chemical principles and supported by authoritative literature.

Protocol 1: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 6-chloro-1,7-naphthyridin-2-one using phosphorus oxychloride (POCl₃). This reaction proceeds via the conversion of the pyridone oxygen into a better leaving group, followed by nucleophilic attack by a chloride ion.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloro-1,7-naphthyridin-2-one (1.08 g, 6.0 mmol).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10 mL).

-

Reaction: Heat the mixture to reflux and maintain for 1 hour. The solid should dissolve to form a clear solution.

-

Workup - Quenching: After cooling to room temperature, a precipitate may form. Cautiously pour the reaction mixture over a generous amount of crushed ice in a large beaker. This step is highly exothermic and should be performed slowly with stirring.

-

Workup - Neutralization & Extraction: Add dichloromethane (CH₂Cl₂) to the mixture. Slowly add solid potassium carbonate (K₂CO₃) in portions until the aqueous layer is neutralized (ceases to effervesce).

-

Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the CH₂Cl₂ layer. Extract the aqueous layer twice more with fresh portions of chloroform (CHCl₃).

-

Drying and Concentration: Combine all organic layers. Wash with water, then dry over anhydrous potassium carbonate (K₂CO₃). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.

-

Purification: Recrystallize the crude solid from a hexane/acetone mixture to afford pure this compound as white needles.[5]

Expected Yield: 95%[5] Melting Point: 213-216 °C[5]

Key Reactions and Derivatizations

The two chlorine atoms on the 1,7-naphthyridine ring are susceptible to displacement by various nucleophiles and can participate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the diazine system activates the chlorine atoms, particularly those at positions alpha or gamma to the ring nitrogens, towards nucleophilic attack.

Reaction Type 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halo-heterocycles.[6] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the chloride ion restores aromaticity. The presence of electron-withdrawing nitrogen atoms within the ring system is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction.[6][7]

Workflow for Nucleophilic Aromatic Substitution.

Protocol 2: Monosubstitution with an Amine Nucleophile

This protocol describes a general procedure for the regioselective monosubstitution of this compound. The C2 position is generally more activated towards nucleophilic attack due to its proximity to both nitrogen atoms.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, aniline, benzylamine)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO, or NMP)

-

Inert gas (Nitrogen or Argon)

Experimental Protocol:

-

Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) followed by the base (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired monosubstituted product.

Data Summary: Representative SNAr Reactions on Dihalo-N-Heterocycles

| Nucleophile | Substrate Analogue | Conditions | Product | Yield (%) | Reference |

| Morpholine | 2,4-Dichloropyrimidine | K₂CO₃, DMF, 100 °C, 12h | 4-Morpholino-2-chloropyrimidine | 85 | [8] |

| Aniline | 2,6-Dichloropyridine | NaOtBu, Toluene, 80 °C, 6h | 2-Anilino-6-chloropyridine | 78 | [8] |

| Sodium Methoxide | 4,7-Dichloroquinoline | MeOH, reflux, 4h | 4-Methoxy-7-chloroquinoline | 92 | [8] |

Reaction Type 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. For a substrate like this compound, the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds) are particularly powerful.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[9] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10] The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides.

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 3: Suzuki-Miyaura C-C Bond Formation

Materials:

-

This compound or its monosubstituted derivative

-